molecular formula C15H24N2O B3845191 2-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]ethanol

2-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]ethanol

Cat. No.: B3845191
M. Wt: 248.36 g/mol
InChI Key: WNFQRFTYETXGEL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-2-14-3-5-15(6-4-14)13-17-9-7-16(8-10-17)11-12-18/h3-6,18H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFQRFTYETXGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]ethanol can be achieved through several methods. One common approach involves the Mannich reaction, which incorporates the piperazine ring into biologically active compounds . Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of basic conditions and specific reagents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]ethanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. For example, it may act as an acetylcholinesterase inhibitor, which is a common target in the treatment of neurodegenerative diseases like Alzheimer’s . The compound may inhibit the enzyme’s activity, leading to increased levels of acetylcholine in the brain and improved cognitive function.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]ethanol is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct pharmacokinetic and pharmacodynamic properties. This uniqueness can make it a valuable compound for further research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]ethanol
Reactant of Route 2
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2-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]ethanol

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